molecular formula C4H11N5O5S B3421056 4,5,6-Triaminopyrimidine sulfate hydrate CAS No. 207742-76-5

4,5,6-Triaminopyrimidine sulfate hydrate

Cat. No.: B3421056
CAS No.: 207742-76-5
M. Wt: 241.23 g/mol
InChI Key: WRXLIMZODSSQIH-UHFFFAOYSA-N
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Description

4,5,6-Triaminopyrimidine sulfate hydrate is a chemical compound with the molecular formula C4H9N5O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in synthetic chemistry and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5,6-Triaminopyrimidine sulfate hydrate can be synthesized through multiple synthetic routes. One common method involves the reaction of 4,5,6-triaminopyrimidine with sulfuric acid, followed by hydration to form the sulfate hydrate. The reaction conditions typically include controlled temperatures and the use of solvents like dimethyl sulfoxide to ensure solubility .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to ensure high yield and purity. The final product is then purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Triaminopyrimidine sulfate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the process .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

4,5,6-Triaminopyrimidine sulfate hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,6-triaminopyrimidine sulfate hydrate involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can affect cellular pathways and processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triaminopyrimidine: Another triaminopyrimidine derivative with similar chemical properties.

    2,4-Diaminopyrimidine: A related compound with two amino groups instead of three.

    4,5-Diamino-2,6-dihydroxypyrimidine sulfate: A compound with both amino and hydroxyl groups.

Uniqueness

Its sulfate hydrate form also enhances its solubility and stability, making it valuable in various chemical processes .

Properties

IUPAC Name

pyrimidine-4,5,6-triamine;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.H2O4S.H2O/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4;/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXLIMZODSSQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)N)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-70-7 (Parent)
Record name Pyrimidine, 4,5,6-triamino-, sulfate, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80216622
Record name Pyrimidine, 4,5,6-triamino-, sulfate, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207742-76-5, 6640-23-9
Record name 4,5,6-Pyrimidinetriamine, sulfate, hydrate (1:?:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207742-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,5,6-triamino-, sulfate, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 4,5,6-triamino-, sulfate, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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